

A Comparative Analysis of Disialo-Asn Across Species: Structure, Abundance, and Function

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Compound of Interest

Compound Name: *Disialo-Asn*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **disialo-Asn**, a common terminal structure on N-linked glycans, across various species. Understanding the structural and quantitative variations of this glycoform is crucial for fields ranging from fundamental glycobiology to the development of therapeutic glycoproteins, where glycosylation patterns can significantly impact efficacy and immunogenicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and analytical workflows.

Quantitative Comparison of Disialo-N-Glycans

The abundance and type of sialylation on N-glycans, including disialylated structures, exhibit significant variation across different species. These differences are critical considerations in the production of recombinant protein therapeutics and in comparative immunology. The following tables summarize the relative abundance of disialylated and other sialylated N-glycans in serum/plasma and milk from several mammalian and avian species.

Table 1: Relative Abundance of Sialylated N-Glycans in Serum/Plasma of Various Species

Species	Total Sialylated N-Glycans (%)	Disialylated N-Glycans (%)	Sialic Acid Type(s)	Data Source
Human	~72%	~17% (of total sialylated)	Neu5Ac	[1]
Bovine	High	Not specified	Neu5Ac, Neu5Gc	[2]
Porcine	High	Not specified	Neu5Ac, Neu5Gc	[2] [3]
Chicken	Moderate	Not specified	Neu5Ac	[2]
Horse	High	Not specified	Neu5Ac, Neu5Gc	
Sheep	High	Not specified	Neu5Ac, Neu5Gc	
Goat	High	Not specified	Neu5Ac, Neu5Gc	
Duck	High	Not specified	Neu5Ac	

Note: The term "**Disialo-Asn**" refers to an asparagine residue linked to a glycan terminating with two sialic acid residues. The data presented here reflects the abundance of N-glycans with two sialic acid residues within the total N-glycome of the specified sample.

Table 2: Sialic Acid Composition in Milk N-Glycans of Different Mammals

Species	Neu5Ac (% of total sialic acid)	Neu5Gc (% of total sialic acid)	Data Source
Human	100%	0%	
Bovine	98%	2%	
Equine (Horse)	86%	14%	
Caprine (Goat)	40%	60%	
Ovine (Sheep)	11%	89%	

Experimental Protocols

The following section details the methodologies for the comparative analysis of **Disialo-Asn** and other sialylated N-glycans from biological samples.

Protocol for N-Glycan Release and Purification from Serum/Plasma

This protocol outlines the enzymatic release of N-glycans from glycoproteins in serum or plasma, followed by their purification.

Materials:

- Serum/plasma sample
- SDS solution (10% w/v)
- 2-mercaptoethanol
- NP-40 solution (10% v/v)
- Phosphate Buffered Saline (PBS)
- Peptide-N-Glycosidase F (PNGase F)
- C18 Sep-Pak cartridges

- Graphitized carbon cartridges
- Milli-Q water
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)

Procedure:

- Denaturation: To 10 μ L of serum/plasma, add 2 μ L of 10% SDS and 1 μ L of 2-mercaptoethanol. Heat at 95°C for 5 minutes.
- Enzymatic Release: Cool the sample and add 2 μ L of 10% NP-40 and 35 μ L of PBS. Add 1 μ L of PNGase F and incubate overnight at 37°C.
- Purification:
 - Activate a C18 Sep-Pak cartridge with methanol followed by Milli-Q water.
 - Load the digest onto the C18 cartridge. The flow-through contains the released N-glycans.
 - Activate a graphitized carbon cartridge with 80% ACN in 0.1% TFA, followed by Milli-Q water.
 - Load the glycan-containing flow-through onto the carbon cartridge.
 - Wash the cartridge with Milli-Q water to remove salts.
 - Elute the N-glycans with 25% ACN containing 0.05% TFA, followed by 50% ACN containing 0.05% TFA.
 - Dry the eluted glycans in a vacuum centrifuge.

Protocol for Mass Spectrometric Analysis of Sialylated N-Glycans

This protocol describes the analysis of purified N-glycans by mass spectrometry to identify and quantify disialylated species.

Materials:

- Purified N-glycan sample
- 2,5-Dihydroxybenzoic acid (DHB) matrix for MALDI-MS
- Methanol
- Milli-Q water
- Mass spectrometer (MALDI-TOF or LC-ESI-MS)

Procedure for MALDI-TOF MS:

- Reconstitute the dried N-glycans in 10 μ L of Milli-Q water.
- Prepare a saturated solution of DHB in 50% methanol.
- Spot 1 μ L of the glycan sample onto a MALDI target plate and let it air dry.
- Add 1 μ L of the DHB matrix solution on top of the dried sample spot and let it crystallize.
- Analyze the sample in the mass spectrometer in both positive and negative ion modes to detect neutral and sialylated glycans, respectively.

Procedure for LC-ESI-MS:

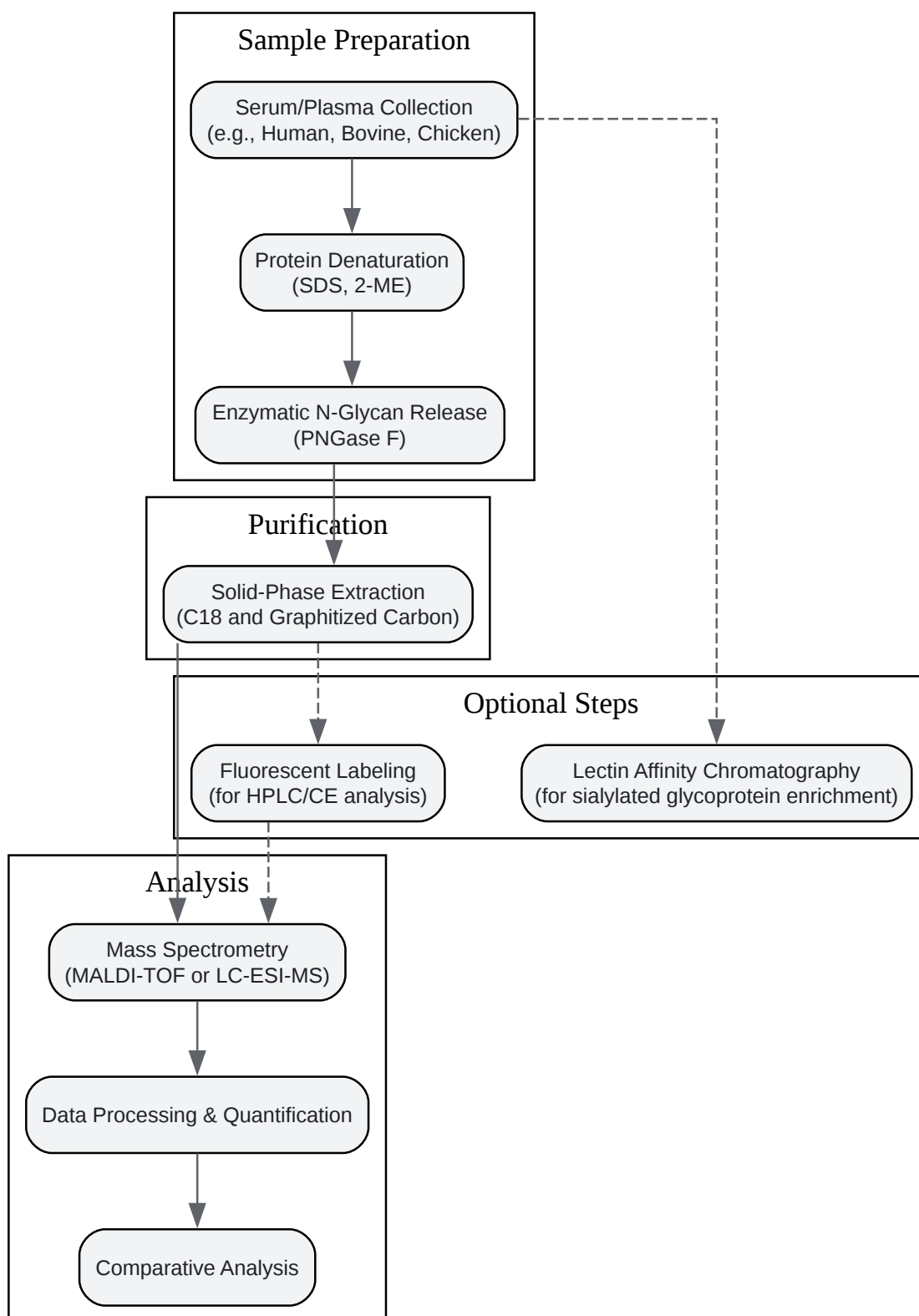
- Reconstitute the dried glycans in a suitable solvent for liquid chromatography (e.g., 95% ACN in water).
- Inject the sample into an LC system equipped with a graphitized carbon or amide-based column for glycan separation.
- Elute the glycans using a gradient of increasing aqueous solvent.

- Analyze the eluting glycans with an in-line ESI mass spectrometer to obtain mass and fragmentation data for structural elucidation and quantification.

Visualizations

Experimental Workflow for Comparative N-Glycomic Analysis

The following diagram illustrates the general workflow for the comparative analysis of N-glycans from different species.

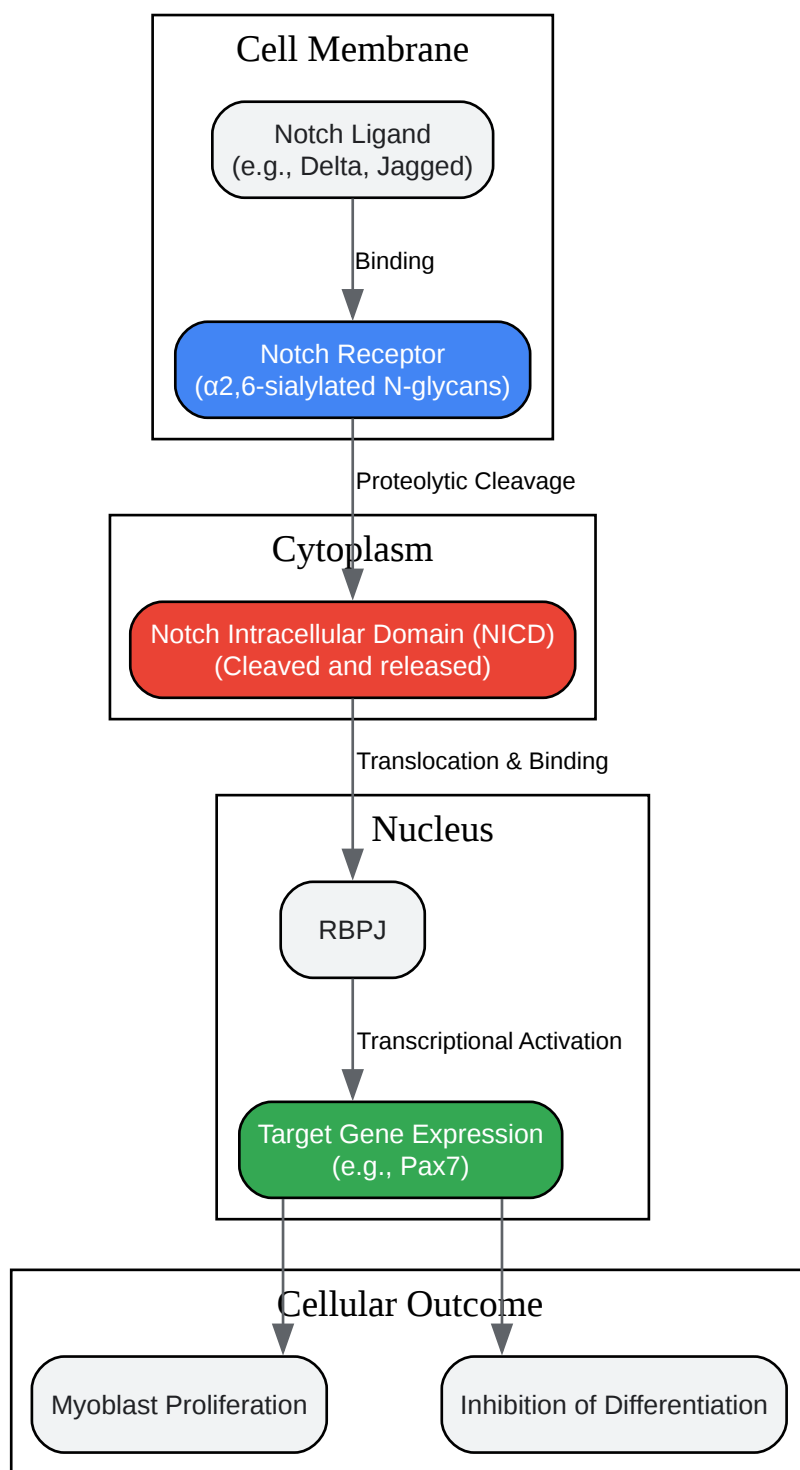


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Fig. 1: Experimental workflow for comparative N-glycomics.

Signaling Pathway Involving α 2,6 Sialylation

While a specific signaling pathway directly initiated by **Disialo-Asn** is not well-documented, the sialylation of cell surface glycoproteins plays a critical role in various signaling events. For instance, α 2,6 sialylation has been shown to be involved in the Notch signaling pathway, which is crucial for myoblast proliferation and differentiation.



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Fig. 2: Involvement of α2,6 sialylation in the Notch signaling pathway.

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